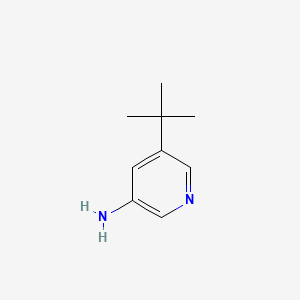
5-(叔丁基)吡啶-3-胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(tert-Butyl)pyridin-3-amine is an organic compound that belongs to the class of pyridine derivatives It features a tert-butyl group attached to the fifth position of the pyridine ring and an amine group at the third position
科学研究应用
5-(tert-Butyl)pyridin-3-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用机制
Target of Action
The primary target of 5-(tert-Butyl)pyridin-3-amine is the Sterol 14-alpha demethylase (CYP51) protein . This protein plays a crucial role in the biosynthesis of sterols, particularly ergosterol, which is an essential component of fungal cell membranes .
Mode of Action
5-(tert-Butyl)pyridin-3-amine interacts with its target, the CYP51 protein, by binding to its active site . This binding inhibits the normal function of the protein, disrupting the biosynthesis of ergosterol . The disruption of ergosterol synthesis leads to changes in the fungal cell membrane, affecting its integrity and function .
Biochemical Pathways
The primary biochemical pathway affected by 5-(tert-Butyl)pyridin-3-amine is the ergosterol biosynthesis pathway . By inhibiting the CYP51 protein, this compound prevents the conversion of lanosterol to ergosterol . This disruption leads to a decrease in ergosterol levels and an accumulation of toxic intermediates, resulting in damage to the fungal cell membrane and ultimately cell death .
Result of Action
The result of 5-(tert-Butyl)pyridin-3-amine’s action is the inhibition of fungal growth . By disrupting ergosterol biosynthesis, the compound causes damage to the fungal cell membrane, leading to cell death . This makes 5-(tert-Butyl)pyridin-3-amine a potential candidate for the development of new antifungal treatments .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(tert-Butyl)pyridin-3-amine typically involves the introduction of the tert-butyl group and the amine group onto the pyridine ring. One common method is the alkylation of pyridine derivatives followed by amination. For instance, starting with 3-bromopyridine, tert-butylation can be achieved using tert-butyl lithium, followed by amination using ammonia or an amine source under suitable conditions.
Industrial Production Methods: In an industrial setting, the production of 5-(tert-Butyl)pyridin-3-amine may involve large-scale alkylation and amination processes. These processes are optimized for yield and purity, often employing catalysts and controlled reaction environments to ensure efficient production.
化学反应分析
Types of Reactions: 5-(tert-Butyl)pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced forms.
Substitution: The tert-butyl group or the amine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation or nitration can be achieved using reagents like bromine or nitric acid.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce primary or secondary amines.
相似化合物的比较
Pyridine: The parent compound without the tert-butyl and amine groups.
3-Aminopyridine: Similar structure but lacks the tert-butyl group.
5-tert-Butylpyridine: Lacks the amine group.
Uniqueness: 5-(tert-Butyl)pyridin-3-amine is unique due to the presence of both the tert-butyl and amine groups, which confer distinct chemical and physical properties. This combination enhances its utility in various applications, particularly in fields requiring specific steric and electronic characteristics.
属性
IUPAC Name |
5-tert-butylpyridin-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-9(2,3)7-4-8(10)6-11-5-7/h4-6H,10H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQYQJJZFHVGULI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CN=C1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256818-34-4 |
Source


|
| Record name | 5-tert-butylpyridin-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
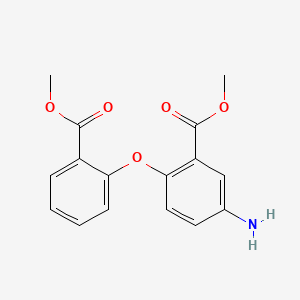

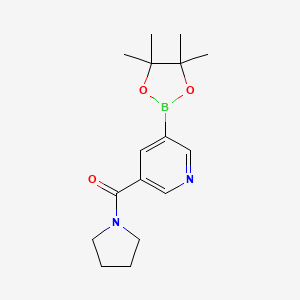
![N-[(3R)-pyrrolidin-3-ylmethyl]acetamide](/img/structure/B572696.png)
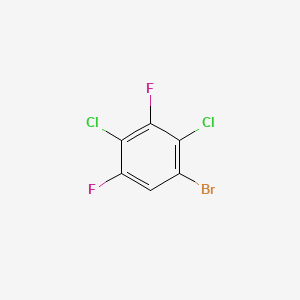
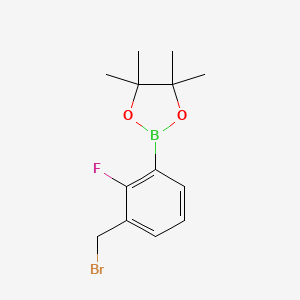
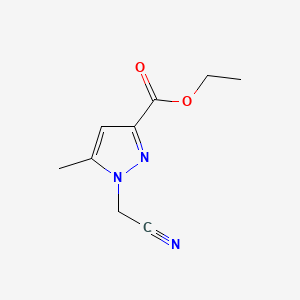
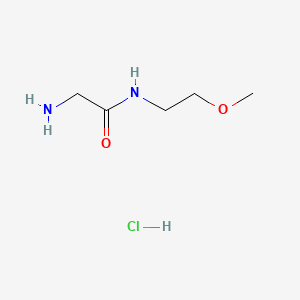
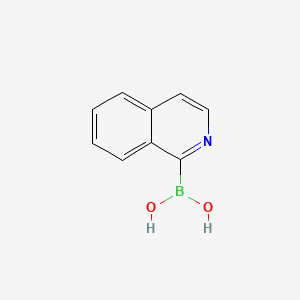
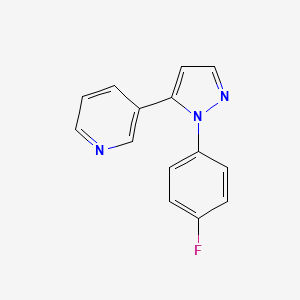
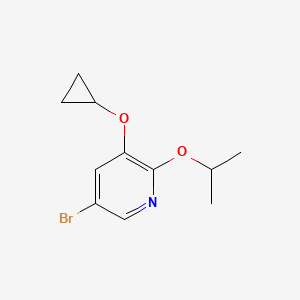

![6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole](/img/structure/B572707.png)
![Ethyl 1-bromoimidazo[1,5-a]pyrazine-3-carboxylate](/img/structure/B572708.png)
